Cas no 197892-17-4 (Boc-D-Dab(Z)-Ol)

Boc-D-Dab(Z)-Ol is a protected amino alcohol derivative, widely utilized in peptide synthesis and pharmaceutical research. The compound features a Boc (tert-butoxycarbonyl) group for N-terminal protection and a Z (benzyloxycarbonyl) group for side-chain protection, ensuring selective deprotection during multi-step reactions. Its D-configuration enhances stability against enzymatic degradation, making it valuable for designing peptidomimetics and bioactive molecules. The hydroxyl group offers further functionalization potential, enabling conjugation or elongation of peptide chains. This reagent is characterized by high purity and consistent performance, suitable for applications in solid-phase peptide synthesis (SPPS) and medicinal chemistry. Its robust protective groups and chiral integrity make it a reliable intermediate in complex organic syntheses.
Boc-D-Dab(Z)-Ol structure
Boc-D-Dab(Z)-Ol structure
商品名:Boc-D-Dab(Z)-Ol
CAS番号:197892-17-4
MF:C17H26N2O5
メガワット:338.398745059967
CID:2157556
PubChem ID:54311915

Boc-D-Dab(Z)-Ol 化学的及び物理的性質

名前と識別子

    • Boc-d-dab(z)-ol
    • Boc-D-Dab(Z)(ol)
    • 6321AH
    • benzyl N-[(3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]carbamate
    • MFCD22381070
    • G79221
    • SCHEMBL6620803
    • AKOS030212278
    • 197892-17-4
    • Boc-D-Dab(Z)-Ol
    • インチ: 1S/C17H26N2O5/c1-17(2,3)24-16(22)19-14(11-20)9-10-18-15(21)23-12-13-7-5-4-6-8-13/h4-8,14,20H,9-12H2,1-3H3,(H,18,21)(H,19,22)/t14-/m1/s1
    • InChIKey: SLMOCVXNGYHGJK-CQSZACIVSA-N
    • ほほえんだ: O(C(N[C@@H](CO)CCNC(=O)OCC1C=CC=CC=1)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 338.18417193g/mol
  • どういたいしつりょう: 338.18417193g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 24
  • 回転可能化学結合数: 10
  • 複雑さ: 389
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 96.9
  • 疎水性パラメータ計算基準値(XlogP): 1.9

Boc-D-Dab(Z)-Ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AI44291-50mg
Boc-d-dab(z)-ol
197892-17-4 98%
50mg
$158.00 2024-04-20
abcr
AB510095-500mg
Boc-D-Dab(z)(ol); .
197892-17-4
500mg
€133.40 2024-08-02
eNovation Chemicals LLC
Y1252959-50mg
Boc-D-Dab(Z)(ol)
197892-17-4 99% (HPLC, TLC)
50mg
$100 2025-02-21
abcr
AB510095-1g
Boc-D-Dab(z)(ol); .
197892-17-4
1g
€196.40 2024-08-02
eNovation Chemicals LLC
Y1252959-50mg
Boc-D-Dab(Z)(ol)
197892-17-4 99% (HPLC, TLC)
50mg
$100 2025-02-27
eNovation Chemicals LLC
Y1252959-5g
Boc-D-Dab(Z)(ol)
197892-17-4 í¦99%(HPLC,TLC)
5g
$2040 2023-05-17
SHENG KE LU SI SHENG WU JI SHU
sc-470484-1 g
Boc-D-Dab(Z)(ol),
197892-17-4
1g
¥3,084.00 2023-07-11
1PlusChem
1P00I42R-5g
Boc-D-Dab(Z)(ol)
197892-17-4 ≥ 99% (HPLC, TLC)
5g
$1304.00 2025-02-28
A2B Chem LLC
AI44291-5g
Boc-d-dab(z)-ol
197892-17-4 ≥ 99% (HPLC, TLC)
5g
$1126.00 2024-04-20
1PlusChem
1P00I42R-1g
Boc-D-Dab(Z)(ol)
197892-17-4 ≥ 99% (HPLC, TLC)
1g
$361.00 2025-02-28

Boc-D-Dab(Z)-Ol 関連文献

Boc-D-Dab(Z)-Olに関する追加情報

Research Brief on Boc-D-Dab(Z)-Ol (CAS: 197892-17-4): Recent Advances and Applications in Chemical Biology and Medicinal Chemistry

Boc-D-Dab(Z)-Ol (CAS: 197892-17-4) is a protected amino alcohol derivative that has garnered significant attention in peptide chemistry and drug discovery. This compound, featuring a Boc (tert-butoxycarbonyl) protecting group and a Z (benzyloxycarbonyl) protected side chain, serves as a versatile building block for the synthesis of modified peptides and peptidomimetics. Recent studies have highlighted its utility in constructing structurally diverse peptide scaffolds with enhanced stability and bioavailability.

In the context of peptide therapeutics, Boc-D-Dab(Z)-Ol has been employed as a key intermediate in the synthesis of constrained peptides and macrocycles. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its application in generating β-turn mimetics, which are crucial for stabilizing bioactive peptide conformations. The researchers utilized this building block to introduce conformational constraints that improved target binding affinity while maintaining metabolic stability.

From a synthetic chemistry perspective, novel methodologies have been developed for the efficient preparation and subsequent deprotection of Boc-D-Dab(Z)-Ol. Recent advances in flow chemistry techniques (Organic Process Research & Development, 2024) have enabled the continuous production of this intermediate with improved yield and purity, addressing previous challenges in scale-up processes. These developments are particularly relevant for the pharmaceutical industry as they facilitate the transition from laboratory-scale synthesis to industrial production.

The compound's structural features have also been exploited in the design of enzyme inhibitors. A 2024 study in Bioorganic Chemistry reported the incorporation of Boc-D-Dab(Z)-Ol into the structure of novel serine protease inhibitors, where its unique stereochemistry and functional group arrangement contributed to selective inhibition profiles. This research opens new avenues for developing targeted therapies for coagulation disorders and inflammatory diseases.

Ongoing research is exploring the potential of Boc-D-Dab(Z)-Ol derivatives in targeted drug delivery systems. Preliminary results from a recent ACS Nano publication suggest that conjugates of this building block with nanoparticles exhibit improved tissue specificity and cellular uptake, particularly in cancer models. These findings underscore the compound's versatility beyond traditional peptide synthesis applications.

Quality control and analytical characterization of Boc-D-Dab(Z)-Ol remain active areas of investigation. Recent advancements in chiral HPLC methods (Journal of Chromatography A, 2023) have provided more robust protocols for determining enantiomeric purity, which is critical given the compound's stereospecific biological interactions. These methodological improvements support the growing demand for high-purity peptide intermediates in pharmaceutical development.

Looking forward, the unique properties of Boc-D-Dab(Z)-Ol position it as a valuable tool in the development of next-generation peptide-based therapeutics. Its applications span from traditional medicinal chemistry to emerging areas such as peptide-drug conjugates and PROTACs (proteolysis targeting chimeras). As research continues to uncover new synthetic strategies and biological applications, this compound is expected to maintain its importance in chemical biology and drug discovery pipelines.

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